Potassium 2-hydroxypropanoate, commonly known as potassium lactate, is a potassium salt of lactic acid. It has the molecular formula and is recognized for its applications in the food industry as a preservative and flavor enhancer. Potassium lactate is particularly valued for its ability to retain moisture and enhance the shelf life of food products. It is classified as a food additive with the E number E326, indicating its safety and approval for consumption in various food products.
Potassium lactate is derived from lactic acid, which can be produced through the fermentation of carbohydrates such as glucose or sucrose. The fermentation process typically involves lactic acid bacteria that convert sugars into lactic acid, which is then neutralized with potassium hydroxide to form potassium lactate . This compound falls under the category of alpha-hydroxy acids and is classified as a food additive, preservative, and buffering agent.
The synthesis of potassium lactate primarily involves the neutralization of lactic acid with potassium hydroxide. The reaction can be represented as follows:
The production process typically includes several steps:
Potassium lactate has a structural formula represented as:
In this structure:
Potassium lactate can participate in various chemical reactions, primarily due to its acidic nature. It can undergo esterification reactions when combined with alcohols, leading to the formation of esters. Additionally, it can react with strong acids to release lactic acid.
The behavior of potassium lactate in solution allows it to act as a buffering agent, maintaining pH levels in formulations where it is used. Its bacteriostatic properties also make it effective in inhibiting microbial growth in food products .
Potassium lactate functions primarily through its ability to lower the water activity in food products, which inhibits microbial growth. It also acts as a pH regulator, helping maintain an optimal environment for food preservation.
When added to food products, potassium lactate interacts with water molecules, effectively binding them and reducing their availability for microbial metabolism. This mechanism contributes to its effectiveness as a preservative.
Potassium lactate has various scientific uses:
Potassium 2-hydroxypropanoate (potassium lactate, CAS 996-31-6) is primarily synthesized via neutralization reactions between lactic acid and potassium bases. The stoichiometric reaction follows:CH₃CH(OH)COOH + KOH → CH₃CH(OH)COO⁻K⁺ + H₂O
Industrial processes use food-grade L(+)-lactic acid and high-purity potassium sources (e.g., KOH or potassium carbonate) under controlled pH (6.5–8.5) and temperatures (50–70°C) [4] [8]. The product crystallizes as a colorless to yellowish solid or aqueous solution (typically 60–78% concentration) after water evaporation [4] [5].
Catalytic oxidation routes employ specialized catalysts to convert α-hydroxy acids. Recent advances include solvent-free bromination of methyl dioxolanone using N-bromosuccinimide (NBS) with acid catalysts like p-toluenesulfonic acid (PTSA) or silica gel, achieving yields >90% [1]. This method minimizes environmental pollution compared to traditional carbon tetrachloride-based bromination.
Table 1: Neutralization Catalysts and Efficiency
Catalyst | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|
KOH | 60°C, pH 7.0 | 95–98 | High purity, food-grade |
PTSA + NBS | Solvent-free, 80°C | 92 | Eco-friendly, low waste |
Silica gel + NBS | Solvent-free, 75°C | 88 | Recyclable catalyst |
Fermentation-derived potassium lactate leverages microbial metabolism. Lactobacillus strains (e.g., L. casei, L. delbrueckii) convert carbohydrate substrates (glucose, sucrose, molasses) into L(+)-lactic acid, subsequently neutralized with potassium salts [7]. Key parameters include:
Table 2: Fermentation Parameters and Output
Microbial Strain | Substrate | Temp (°C) | Lactic Acid Yield (g/L) | Neutralization Agent |
---|---|---|---|---|
Lactobacillus casei | Glucose | 37 | 120 | KOH |
L. delbrueckii | Sucrose | 42 | 98 | K₂CO₃ |
Engineered E. coli | Molasses | 30 | 85 | KOH |
Industrial production scales fermentation or neutralization products via:
Table 3: Industrial Processing Techniques
Technology | Operating Conditions | Output Specification | Efficiency Metric |
---|---|---|---|
Spray drying | 150°C inlet, 80°C outlet | 78% solids powder | 500 kg/h capacity |
Nanofiltration | 20-bar pressure, polyamide membranes | K⁺ retention >99% | 95% solvent recovery |
Short-path distillation | 100°C, 0.1 mbar | 99.5% pure methyl dioxolanone | 90% yield |
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